molecular formula C22H20ClFN2O6 B297288 Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate

Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate

货号 B297288
分子量: 462.9 g/mol
InChI 键: AKYIRLFFPLUXFN-RQZCQDPDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate, also known as EMD-386088, is a novel selective and potent antagonist of the dopamine D1 receptor. It was first synthesized in 2008 by scientists at Merck Research Laboratories and has since been the subject of numerous scientific studies due to its potential therapeutic applications.

作用机制

Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate selectively blocks the dopamine D1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. The D1 receptor is involved in regulating the release of dopamine, a neurotransmitter that plays a key role in regulating mood, movement, and cognition. By blocking the D1 receptor, Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate reduces the release of dopamine, which may help to restore normal dopamine signaling in the brain.
Biochemical and Physiological Effects
Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate has been shown to have a number of biochemical and physiological effects, particularly in the brain. Studies have shown that Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate can reduce the release of dopamine in the striatum, a key brain region involved in regulating movement and cognition. This reduction in dopamine release is thought to be responsible for the therapeutic effects of Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate in Parkinson's disease.

实验室实验的优点和局限性

Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate has several advantages for use in lab experiments. It is a highly selective and potent antagonist of the dopamine D1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and handle the compound.

未来方向

There are several potential future directions for research on Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate. One area of interest is the potential use of Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate in combination with other drugs for the treatment of Parkinson's disease. Another area of interest is the use of Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate as a tool for studying the role of the dopamine D1 receptor in other neurological disorders, such as schizophrenia and addiction. Finally, there is interest in developing more potent and selective D1 receptor antagonists based on the structure of Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate.

合成方法

The synthesis of Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 4-fluorobenzyl isocyanide with 2-chloro-4-(2,6-dimethoxyphenoxy)acetic acid to form the imidazolidinone intermediate. This intermediate is then reacted with ethyl chloroformate and subsequently treated with sodium hydroxide to form the final product, Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate.

科学研究应用

Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate has been shown to selectively block the D1 receptor, which is involved in regulating dopamine release in the brain. By blocking this receptor, Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate may help to restore normal dopamine signaling and alleviate the symptoms of Parkinson's disease.

属性

分子式

C22H20ClFN2O6

分子量

462.9 g/mol

IUPAC 名称

ethyl 2-[2-chloro-4-[(E)-[1-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]-6-methoxyphenoxy]acetate

InChI

InChI=1S/C22H20ClFN2O6/c1-3-31-19(27)12-32-20-16(23)8-14(10-18(20)30-2)9-17-21(28)26(22(29)25-17)11-13-4-6-15(24)7-5-13/h4-10H,3,11-12H2,1-2H3,(H,25,29)/b17-9+

InChI 键

AKYIRLFFPLUXFN-RQZCQDPDSA-N

手性 SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC

SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC

规范 SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。